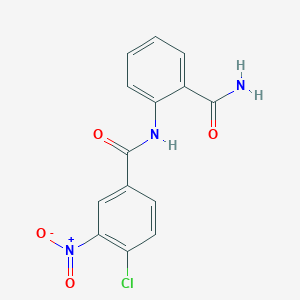
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals . The compound also contains a nitro group (-NO2), which is often seen in explosives, and a chloro group (-Cl), which is common in many organic compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through amide bond formation . This typically involves reacting a carboxylic acid with an amine in the presence of a dehydrating agent.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the phenyl group), an amide group (-CONH2), a nitro group (-NO2), and a chloro group (-Cl). The exact structure would depend on the positions of these groups on the benzene ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and chloro groups, which would deactivate the benzene ring towards electrophilic aromatic substitution . The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of polar groups like -NO2, -Cl, and -CONH2 would likely make the compound relatively polar and potentially soluble in polar solvents .
科学的研究の応用
Anticonvulsant Properties
Research has explored the synthesis and evaluation of 4-nitro-N-phenylbenzamides, including compounds similar to N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide, for their anticonvulsant activities. These compounds have shown efficacy in maximal electroshock-induced seizure tests in mice, highlighting their potential in the development of new anticonvulsant drugs. The study specifically identifies N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide as compounds with significant protective indexes, indicating their potential effectiveness and safety as anticonvulsant agents (Bailleux et al., 1995).
Spectroscopic Analysis and Potential Applications
Another study focused on the vibrational spectroscopic analysis, molecular docking, and electronic properties of N-(4-Bromophenyl)-4-nitrobenzamide, which shares structural similarities with N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide. The research provides insights into the compound's molecular structure, electronic behavior, and potential as an antibacterial drug, evidenced by the results of docking studies. This comprehensive analysis suggests the compound's utility in various scientific and medical applications, particularly in the development of new antibacterial agents (Dwivedi & Kumar, 2019).
Crystal Structure and NMR Assignments
The regio- and stereo-synthesis of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, which is structurally related to the compound of interest, was studied to understand its crystal structure and NMR assignments. This research provides valuable information on the stereochemistry and molecular arrangement of such compounds, contributing to the broader understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Samimi, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVSBECJGHAOEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

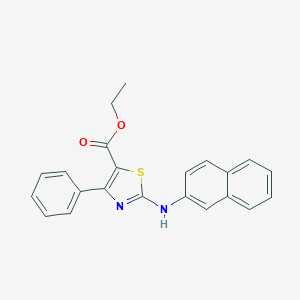
![N-{4-[5-(2-butenoylamino)-1,3-benzoxazol-2-yl]phenyl}-2-butenamide](/img/structure/B413855.png)
![4-amino-N-{2-[(4-aminobenzoyl)amino]-1-methylethyl}benzamide](/img/structure/B413856.png)
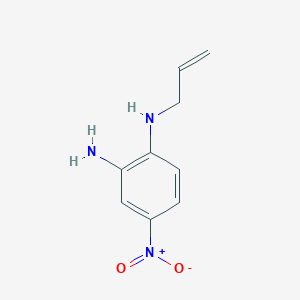
![(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]but-2-enamide](/img/structure/B413859.png)
![methyl 4-({4-[9-(4-{[4-(methoxycarbonyl)benzoyl]amino}phenyl)-9H-fluoren-9-yl]anilino}carbonyl)benzoate](/img/structure/B413860.png)
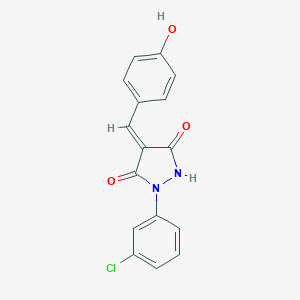
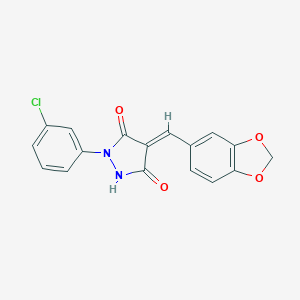
![N-(3-methylphenyl)-2-[(3-methylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413866.png)
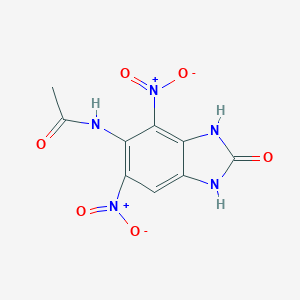
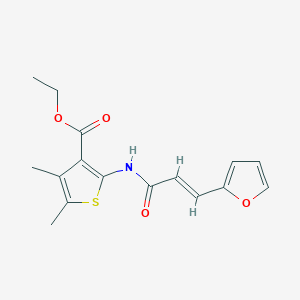
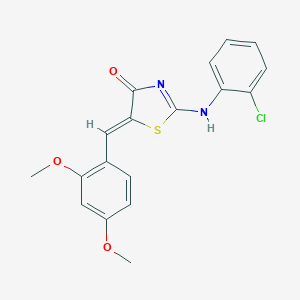
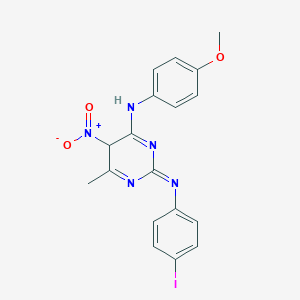
![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413878.png)